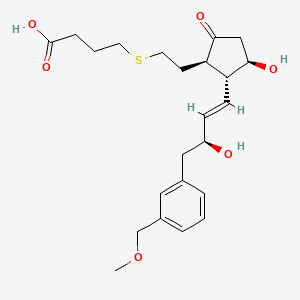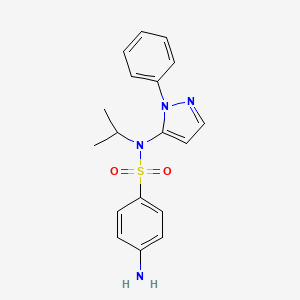![molecular formula C24H22FN3O B10771650 N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 15, identified by the PubMed ID 25411721, is a synthetic organic compound known for its role as an agonist of the bile acid receptor 1 (GPBAR1). This compound has been experimentally shown to play a regulatory role in inflammation by inhibiting the secretion of proinflammatory cytokines such as tumor necrosis factor alpha and interleukin-12 from primary human monocytes .
Preparation Methods
The synthesis of Compound 15 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of an amide bond between a substituted pyridine carboxylic acid and an indole derivative. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in an organic solvent like dichloromethane . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Compound 15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Compound 15 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of indole and pyridine derivatives.
Biology: It is used to investigate the role of GPBAR1 in inflammation and immune response.
Medicine: It has potential therapeutic applications in treating inflammatory diseases by modulating cytokine production.
Mechanism of Action
Compound 15 exerts its effects by binding to and activating the bile acid receptor 1 (GPBAR1). This activation leads to the inhibition of proinflammatory cytokine secretion from immune cells. The molecular targets involved include the GPBAR1 receptor, which is a G protein-coupled receptor that regulates inflammation and immune response pathways .
Comparison with Similar Compounds
Compound 15 is unique in its high selectivity and potency as a GPBAR1 agonist. Similar compounds include:
Compound 77A: Another GPBAR1 agonist with slightly lower potency.
Compound 11d: A GPBAR1 agonist with different structural features but similar biological activity.
Lithocholic acid: A natural ligand for GPBAR1 with lower potency compared to Compound 15.
These similar compounds highlight the uniqueness of Compound 15 in terms of its chemical structure and biological activity.
Properties
Molecular Formula |
C24H22FN3O |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22FN3O/c1-15-11-19(25)7-8-23(15)28(24(29)20-9-10-26-13-16(20)2)14-18-5-4-6-22-21(18)12-17(3)27-22/h4-13,27H,14H2,1-3H3 |
InChI Key |
FMASTMURQSHELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)CN(C3=C(C=C(C=C3)F)C)C(=O)C4=C(C=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10771573.png)
![[(1R)-3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771582.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)
![6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide](/img/structure/B10771600.png)
![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)
![(2S)-2-[6-[(2,4-diaminopteridin-6-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic Acid](/img/structure/B10771612.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)


![3-[(4-morpholin-4-ylbenzoyl)amino]-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]-1H-thieno[5,4-d]pyrazole-5-carboxamide](/img/structure/B10771630.png)

![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B10771671.png)
